Gutolactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

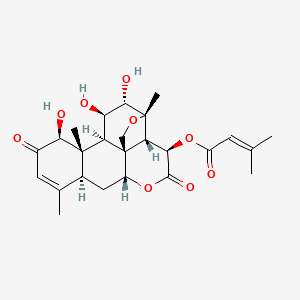

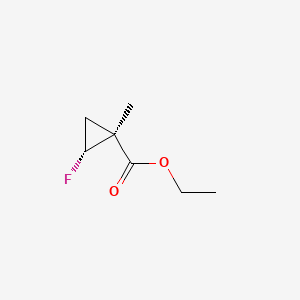

Gutolactone is a quassinoid isolated from Simaba guianensis and has been shown to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is a delta-lactone, a cyclic ether, an enone, an organic heteropentacyclic compound, a quassinoid, a triol, an enoate ester and a secondary alpha-hydroxy ketone. It derives from a 3-methylbut-2-enoic acid.

Gutolactone is a natural product found in Simaba guianensis with data available.

Scientific Research Applications

Estrogen Signaling and Gene Expression : Gutolactone, specifically enterolactone (EL), shows estrogen-like activity in both male and female mice. It activates estrogen signaling and influences the expression of genes, including those in the circadian signaling pathway. This response is rapid, likely due to the fast metabolism of EL (Damdimopoulou et al., 2011).

Antimalarial Properties : Gutolactone has been identified as an active antimalarial compound. It was characterized from the bark of Simaba guianensis, indicating its potential use in treating malaria (Cabral et al., 1993).

Impact of Antimicrobials on Enterolactone Levels : The serum concentration of enterolactone, a metabolite of gutolactone, is significantly affected by the use of oral antimicrobials. This reflects the role of gut microflora in the metabolism of lignans, a group of compounds including gutolactone (Kilkkinen et al., 2002).

Relation to Mortality in Diabetes : Pre-diagnostic enterolactone concentrations in plasma are inversely associated with mortality among individuals diagnosed with type 2 diabetes. This suggests a possible role for enterolactone in diabetes management (Eriksen et al., 2019).

Cardiovascular Disease Risk : High enterolactone concentrations in plasma, a gut microbiota metabolite of gutolactone, are associated with a lower risk of coronary artery disease (CAD). This linkage emphasizes the connection between diet, gut microbiota, and CAD risk (Liu et al., 2021).

Determinants of Serum Enterolactone Concentration : Diet, particularly the consumption of lignan-containing foods, and constipation are key determinants of serum enterolactone concentration. This highlights the significance of gut microflora in lignan metabolism (Kilkkinen et al., 2001).

Urinary Markers and Epidemiological Studies : Urinary biomarkers like enterolactone indicate individual differences in microbial environments and can be used in epidemiological studies to explore associations with exposures such as bisphenol A (BPA) (Frankenfeld & Gillevet, 2013).

Risk of Acute Coronary Events : Higher serum concentrations of enterolactone are linked to a reduced risk of acute coronary events, supporting the hypothesis that plant-dominated, fiber-rich food lowers CHD risk (Vanharanta et al., 1999).

Prostate Cancer Risk : Enterolactone, a gut microbiota metabolite of gutolactone, was studied for its effect on prostate cancer risk. However, no consistent protective effect against prostate cancer was found (Stattin et al., 2002).

Dietary Determinants and Plasma Concentrations : Plasma enterolactone, a gutolactone metabolite, is influenced by dietary intake, with positive correlations with vegetable servings, fiber, alcohol, and caffeine. This indicates its role as a biological marker of certain dietary patterns (Horner et al., 2002).

properties

CAS RN |

152369-48-7 |

|---|---|

Product Name |

Gutolactone |

Molecular Formula |

C25H32O9 |

Molecular Weight |

476.522 |

InChI |

InChI=1S/C25H32O9/c1-10(2)6-15(27)34-17-19-24(5)21(30)16(28)18-23(4)12(11(3)7-13(26)20(23)29)8-14(33-22(17)31)25(18,19)9-32-24/h6-7,12,14,16-21,28-30H,8-9H2,1-5H3/t12-,14+,16+,17+,18+,19-,20+,21-,23-,24-,25+/m0/s1 |

InChI Key |

WSUNNCJENRRPLS-DQVMPRLHSA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C)O)O)C)O |

synonyms |

gutolactone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)

![(6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B588340.png)

![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)